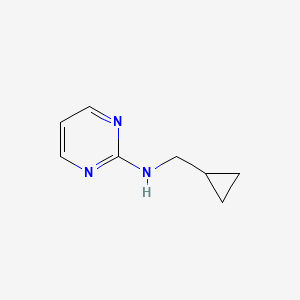

N-(cyclopropylmethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

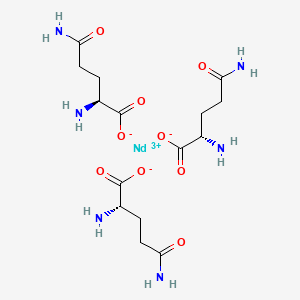

“N-(cyclopropylmethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 151390-01-1 . It has a molecular weight of 149.2 and its IUPAC name is N-(cyclopropylmethyl)-2-pyrimidinamine .

Synthesis Analysis

While specific synthesis methods for “N-(cyclopropylmethyl)pyrimidin-2-amine” were not found, pyrimidines in general can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for “N-(cyclopropylmethyl)pyrimidin-2-amine” is 1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) . This indicates that the compound contains a pyrimidine ring with a cyclopropylmethyl group attached to it.Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)pyrimidin-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Facile Synthesis of Arylpyrrolidinyl Pyrimidines Gazizov et al. (2015) reported the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This method provides a simple one-step procedure to obtain target compounds with moderate to good yields, demonstrating a new application in the synthesis of pyrimidine derivatives (Gazizov et al., 2015).

Antitumor and Antibacterial Pharmacophore Sites in Pyrazole Derivatives Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives and investigated their structures and biological activities. Their research identified antitumor, antifungal, and antibacterial pharmacophore sites, expanding the understanding of pyrimidin-2-amine derivatives in therapeutic applications (Titi et al., 2020).

Biological Activity Evaluation

Cyclin-Dependent Kinases Inhibition for Anticancer Drug Candidates Tadesse et al. (2017) detailed the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. These inhibitors show promise as anticancer drug candidates, demonstrating significant inhibition of tumor growth in mouse xenografts without clinical toxicity (Tadesse et al., 2017).

Corrosion Inhibition of Mild Steel Ashassi-Sorkhabi et al. (2005) investigated the efficiency of pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research demonstrates that these compounds offer good corrosion inhibition, contributing to materials science and engineering by providing insights into protective coatings for metals (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAPMYTVHIFXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)